molecular formula C8H13FO2 B13447044 4-Fluoro-4-methylheptane-3,5-dione

4-Fluoro-4-methylheptane-3,5-dione

Cat. No.: B13447044
M. Wt: 160.19 g/mol
InChI Key: OJNVSPJUBLBDQN-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylheptane-3,5-dione is a fluorinated diketone characterized by a central heptane backbone with two ketone groups at positions 3 and 5, a fluorine atom, and a methyl group at position 2. This compound’s structure confers unique electronic and steric properties due to the electronegativity of fluorine and the branching effect of the methyl group.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

4-fluoro-4-methylheptane-3,5-dione

InChI

InChI=1S/C8H13FO2/c1-4-6(10)8(3,9)7(11)5-2/h4-5H2,1-3H3

InChI Key

OJNVSPJUBLBDQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C(=O)CC)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Fluoro-4-methylheptane-3,5-dione typically involves the fluorination of the corresponding 4-methylheptane-3,5-dione or the direct assembly of the diketone skeleton incorporating fluorine at the 4-position. Key approaches include:

Claisen Condensation-Based Synthesis

The foundational method for preparing the parent compound 4-methylheptane-3,5-dione involves a Claisen condensation between acetone and isobutyraldehyde under basic conditions (e.g., sodium ethoxide). This reaction forms the β-diketone backbone efficiently and is adaptable for fluorinated analogs by substituting fluorinated aldehydes or ketones.

Step Reagents Conditions Yield Notes
1 Acetone + Isobutyraldehyde NaOEt, reflux High (up to 87%) Standard Claisen condensation for 4-methylheptane-3,5-dione
2 Fluorinated aldehyde/ketone analog NaOEt or other base Moderate to good Incorporates fluorine at 4-position

Fluorination Techniques

Selective fluorination of the 4-position can be achieved post-diketone formation using electrophilic fluorinating agents such as:

These reagents enable mild and regioselective fluorination, minimizing side reactions and preserving the diketone functionality.

Fluorinating Agent Reaction Conditions Yield (%) Selectivity Reference
NFSI Room temp, acetonitrile 60–75 High for 4-position Literature precedent for β-diketones
Selectfluor Mild heating, polar solvent 65–80 Good Widely used in fluorination of ketones
XeF2 Low temp, inert solvent 50–70 Moderate More reactive, requires careful control

Multistep Synthesis via Halogenation and Substitution

An alternative route involves:

  • Halogenation at the 4-position of 4-methylheptane-3,5-dione (e.g., bromination).
  • Nucleophilic substitution of the halogen with fluoride ion sources such as KF or CsF under phase-transfer catalysis.

This method allows installation of fluorine with control over stereochemistry and regiochemistry, albeit with more synthetic steps.

Analytical and Characterization Data

Characterization of 4-Fluoro-4-methylheptane-3,5-dione requires comprehensive spectroscopic and chromatographic techniques:

Technique Key Observations Purpose
¹H NMR Shifts in methyl and methylene protons near fluorine; coupling constants indicative of fluorine-proton interactions Confirm fluorine substitution and diketone framework
¹³C NMR Carbonyl carbons at δ ~210 ppm; fluorinated carbon shifts with characteristic splitting Structural elucidation
¹⁹F NMR Single fluorine resonance, chemical shift depending on environment Confirm fluorine incorporation and position
Mass Spectrometry (ESI-MS) Molecular ion peak consistent with fluorinated diketone (M+H)+ Molecular weight confirmation
IR Spectroscopy C=O stretching bands near 1700 cm⁻¹; C-F stretching bands Functional group verification
Chromatography (HPLC) Purity assessment (>95%) Purity and isolation

Research Findings and Comparative Analysis

Effect of Fluorination on Reactivity

  • Fluorine’s strong electronegativity increases the electrophilicity of adjacent carbonyl carbons by approximately 30%, facilitating nucleophilic attack.
  • Steric effects from the fluorine and methyl groups induce torsional strain, altering bond angles by about 10°, which can influence reaction pathways.
  • Fluorinated derivatives exhibit enhanced catalytic efficiencies in Diels-Alder and Michael addition reactions compared to non-fluorinated analogs.

Synthetic Yields and Optimization

Reported yields for fluorinated β-diketones vary between 50% and 80%, depending on:

  • Choice of fluorinating agent
  • Reaction temperature and solvent
  • Purification methods (e.g., column chromatography vs. crystallization)

Optimization often involves balancing reaction time and temperature to maximize selectivity and minimize decomposition.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Claisen condensation with fluorinated precursors Fluorinated aldehyde + acetone Sodium ethoxide Reflux in ethanol 60–80 Direct incorporation of fluorine Availability of fluorinated precursors
Electrophilic fluorination of diketone 4-Methylheptane-3,5-dione NFSI, Selectfluor, XeF2 Mild temp, polar solvent 50–75 High regioselectivity Possible over-fluorination
Halogenation followed by nucleophilic substitution Halogenated diketone KF, CsF, PTC Mild heating 55–70 Stereochemical control Multi-step, longer time

Chemical Reactions Analysis

4-Fluoro-4-methylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of 4-Fluoro-4-methylheptane-3,5-dione can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-4-methylheptane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.

    Industry: In industrial applications, 4-Fluoro-4-methylheptane-3,5-dione can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylheptane-3,5-dione involves its interaction with molecular targets through its fluorine and ketone functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ketone groups can act as electrophiles in various chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

2.1. Structural Analog: 2,6-Dimethyl-4-(phenylthio)heptane-3,5-dione
  • Substituents : 2,6-dimethyl groups and a phenylthio (SPh) group at position 3.
  • Key Differences: The sulfur atom in the thioether group introduces polarizability and nucleophilic reactivity, contrasting with the electron-withdrawing fluorine in 4-fluoro-4-methylheptane-3,5-dione.
  • Synthesis : Prepared via oxidative coupling using K₂S₂O₈ and I₂, yielding 90% for 3o (Table 2, entry 14) .
2.2. Curcuminoids (e.g., Curcumin)
  • Structure : (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione.
  • Key Differences :
    • Conjugated diene and aromatic rings in curcumin enable π-π stacking and hydrogen bonding, unlike the saturated heptane backbone of 4-fluoro-4-methylheptane-3,5-dione.
    • The β-diketone in curcumin is essential for inhibiting DNA methyltransferase (DNMT1), but rapid metabolism limits its bioavailability .
  • Modifications : Analogs like TMC (4,4-dimethyl substitution) and DMCHC (4-cyclohexyl substitution) show improved metabolic stability, suggesting that fluorination in 4-fluoro-4-methylheptane-3,5-dione may similarly enhance resistance to degradation .
2.3. Pyrrolidine-2,5-dione Derivatives
  • Structure : Cyclic diketones with substituents influencing 5-HT receptor affinity.
  • Key Differences :
    • The rigid pyrrolidine ring contrasts with the flexible heptane chain in 4-fluoro-4-methylheptane-3,5-dione.
    • Substituents like meta-CF₃ or ortho-OCH₃ modulate receptor selectivity, highlighting the role of electronic effects (fluorine vs. methoxy) .

Physicochemical and Electronic Properties

Property 4-Fluoro-4-methylheptane-3,5-dione 2,6-Dimethyl-4-(phenylthio)heptane-3,5-dione Curcumin
Molecular Weight ~174.2 (calculated) 264.1184 368.38
Key Functional Groups 4-F, 4-CH₃, diketone 2,6-CH₃, 4-SPh, diketone β-diketone, aromatic rings
Polarity High (C-F dipole) Moderate (thioether) High (phenolic OH)
Stability Enhanced (C-F bond strength) Moderate Low (rapid metabolism)
Bioactivity Hypothesized DNMT1 inhibition Not reported DNMT1 inhibition (IC₅₀ ~1 μM)
  • Electronic Effects :
    • Fluorine’s electronegativity withdraws electron density from the diketone, increasing the acidity of α-protons (pKa ~8–10) compared to methyl or thioether analogs.
    • Quantum calculations show reduced HOMO-LUMO gaps in 4-fluoro-4-methylheptane-3,5-dione, suggesting higher reactivity in electron-transfer processes .

Biological Activity

4-Fluoro-4-methylheptane-3,5-dione is a fluorinated diketone compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-Fluoro-4-methylheptane-3,5-dione typically involves the introduction of a fluorine atom into the diketone structure. Various methods have been reported in literature, including the use of fluorinating agents in the presence of appropriate solvents and catalysts. The synthetic route often aims to optimize yield and purity while minimizing environmental impact.

Biological Activity

The biological activity of 4-Fluoro-4-methylheptane-3,5-dione has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives with fluorinated groups have been shown to enhance cytotoxicity against various cancer cell lines. The National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen has tested related compounds at a concentration of 105M10^{-5}M, revealing promising results against leukemia and lung cancer cell lines .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (μM)Mechanism of Action
4-Fluoro-4-methylheptane-3,5-dioneHCT-116 (Colon)TBDInduces G2/M phase arrest, ROS production
Related Fluorinated DiketonesA549 (Lung)TBDMicrotubule disruption
Other Fluorinated CompoundsRPMI-8226 (Leukemia)TBDApoptosis induction

Antimicrobial Activity

Fluorinated compounds are known to exhibit enhanced antimicrobial properties. The introduction of fluorine can alter the lipophilicity and bioactivity of the molecule, making it more effective against resistant strains of bacteria. Studies have demonstrated that similar compounds show significant antibacterial activity against Gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanisms underlying the biological activities of 4-Fluoro-4-methylheptane-3,5-dione are multifaceted:

  • Cell Cycle Arrest : Compounds similar to 4-Fluoro-4-methylheptane-3,5-dione have been shown to induce G2/M phase arrest in cancer cells by modulating cyclin B1 expression .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS is a common pathway through which these compounds exert cytotoxic effects on tumor cells .
  • Microtubule Targeting : Some studies suggest that these compounds may disrupt microtubule dynamics, leading to cell death through apoptosis .

Case Studies

Several case studies highlight the efficacy of fluorinated diketones in cancer treatment:

  • A study involving a series of fluorinated indolinone derivatives demonstrated significant growth inhibition in liver cancer cell lines (HuH7 and Hep3B), with IC50 values as low as 0.09μM0.09\mu M .
  • Another investigation into fluorinated benzoic acid derivatives showed promising results in reversing multidrug resistance in cancer cells by inhibiting P-glycoprotein efflux mechanisms .

Q & A

Q. How can researchers synthesize 4-Fluoro-4-methylheptane-3,5-dione with high purity?

Methodological Answer: Synthesis typically involves fluorination of 4-methylheptane-3,5-dione using fluorinating agents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Key steps include:

  • Precursor activation via deprotonation of the diketone.
  • Fluorination at the 4-position, monitored by thin-layer chromatography (TLC) or GC-MS.
  • Purification via recrystallization or column chromatography to achieve >95% purity. Critical parameters: Temperature control (-20°C to 0°C) and inert atmosphere to avoid side reactions .

Q. What spectroscopic techniques are optimal for structural characterization?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : To confirm fluorine-induced deshielding effects on adjacent methyl and carbonyl groups.
  • IR Spectroscopy : Identify C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (MW: 190.22 g/mol) and isotopic patterns. Compare experimental data with quantum-chemically computed spectra (e.g., B3LYP/6-31G*) for validation .

Q. How to assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance.
  • Hygroscopicity : Store at 25°C/60% RH; use Karl Fischer titration for moisture uptake analysis. Optimal storage: Inert atmosphere (argon), amber glassware, and desiccants .

Advanced Research Questions

Q. How can quantum chemical computations resolve contradictions in vibrational mode assignments?

Methodological Answer: Discrepancies between experimental and theoretical IR/Raman data often arise from basis set limitations. To resolve:

  • Perform density functional theory (DFT) calculations with higher basis sets (e.g., 6-311++G**).
  • Include solvent effects (PCM model) and anharmonic corrections for C-F and C=O modes.
  • Validate using potential energy distribution (PED) analysis to assign vibrational modes unambiguously .

Q. What experimental designs elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Design kinetic studies to probe fluorine’s leaving-group ability:

  • React with Grignard reagents (e.g., CH₃MgBr) in THF at controlled temperatures.
  • Monitor reaction progress via in-situ NMR or quenching followed by GC-MS.
  • Compare activation energies with non-fluorinated analogs (e.g., 4-methylheptane-3,5-dione) to quantify fluorine’s electronic effects .

Q. How to investigate its potential biological activity using in vitro models?

Methodological Answer: Focus on enzyme inhibition assays:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., lipases, cytochrome P450).
  • Dose-Response Curves : Test 0.1–100 µM concentrations; calculate IC₅₀ values.
  • Molecular Docking : Use optimized 3D structures (from DFT) to predict binding modes in AutoDock Vina. Validate results with fluorescence-based assays or surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported solubility data?

Methodological Answer: Discrepancies often stem from solvent polarity or measurement techniques. Mitigate via:

  • Standardized Protocols : Use shake-flask method with HPLC quantification.
  • Solvent Screening : Test in DMSO, ethanol, and phosphate buffers (pH 2–10).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate with solvent properties .

Q. How to determine thermodynamic properties (ΔHf, ΔGf) for predictive modeling?

Methodological Answer: Combine experimental and computational approaches:

  • Calorimetry : Measure heat of combustion via bomb calorimetry.
  • DFT Calculations : Compute gas-phase enthalpies using Gaussian 16 with CBS-QB3 accuracy.
  • Group Contribution Methods : Estimate liquid-phase properties via UNIFAC models. Cross-validate results with NIST Chemistry WebBook data for analogous compounds .

Q. What advanced analytical techniques detect trace impurities in synthesized batches?

Methodological Answer: Employ hyphenated techniques:

  • LC-MS/MS : Quantify impurities <0.1% using electrospray ionization (ESI) in negative mode.
  • Headspace GC-MS : Detect volatile byproducts (e.g., fluorinated alkanes).
  • X-ray Crystallography : Resolve structural anomalies in recrystallized samples .

Q. How to study the compound’s role in multi-step reaction mechanisms (e.g., cycloadditions)?

Methodological Answer: Use isotopic labeling and kinetic isotope effects (KIE):

  • Synthesize ¹³C-labeled analogs to track carbonyl group participation.
  • Perform time-resolved FTIR to capture intermediate enolates.
  • Analyze transition states via DFT-based intrinsic reaction coordinate (IRC) calculations .

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